![molecular formula C13H16N4O2 B13857762 tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate
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Overview
Description
tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a 1,2,4-triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(1,2,4-triazol-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where various nucleophiles can replace the hydrogen atoms.
Oxidation Reactions: The phenyl ring can be subjected to oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Substituted triazole derivatives.
Oxidation: Hydroxylated phenyl derivatives.
Reduction: Dihydrotriazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals.
- Employed in the synthesis of other heterocyclic compounds .
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine:
- Explored for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The carbamate moiety can also participate in covalent bonding with nucleophilic sites on proteins, further enhancing its bioactivity .
Comparison with Similar Compounds
- tert-butyl N-[4-(1,2,3-triazol-1-yl)phenyl]carbamate
- tert-butyl N-[4-(1,2,4-triazol-3-yl)phenyl]carbamate
- tert-butyl N-[4-(1,2,4-triazol-5-yl)phenyl]carbamate
Uniqueness:
- The specific substitution pattern on the triazole ring in tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate provides unique electronic and steric properties, which can influence its reactivity and binding affinity to molecular targets.
- Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)16-10-4-6-11(7-5-10)17-9-14-8-15-17/h4-9H,1-3H3,(H,16,18) |
InChI Key |
QAEBOHIMUBEWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C=NC=N2 |
Origin of Product |
United States |
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